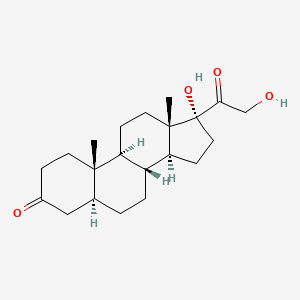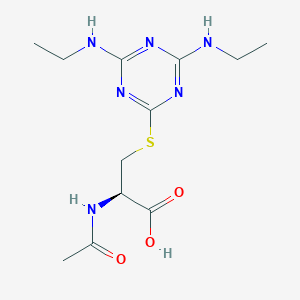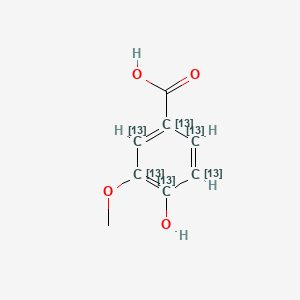
4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a compound with a complex structure, characterized by the presence of hydroxy and methoxy groups on a cyclohexa-1,3,5-triene ring, along with a carboxylic acid group. This compound is isotopically labeled with carbon-13, which makes it useful in various scientific studies, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the introduction of the hydroxy and methoxy groups onto a benzene ring, followed by the incorporation of the carboxylic acid group. The isotopic labeling with carbon-13 is achieved through the use of carbon-13 enriched precursors. Common synthetic routes include:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with hydroxy and methoxy groups using reagents such as methanol and hydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with additional steps for purification and quality control to ensure the isotopic enrichment and purity of the final product.
化学反応の分析
Types of Reactions
4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde.
Reduction: Formation of 4-hydroxy-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has several scientific research applications:
NMR Spectroscopy: The carbon-13 labeling makes it an excellent probe for studying molecular structures and dynamics using NMR spectroscopy.
Biological Studies: It is used in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicinal Chemistry: The compound serves as a precursor for the synthesis of various pharmaceuticals and bioactive molecules.
Industrial Applications: It is used in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The hydroxy and methoxy groups can form hydrogen bonds and participate in various chemical reactions, while the carboxylic acid group can act as a proton donor or acceptor. These interactions influence the compound’s reactivity and its role in biological and chemical processes.
類似化合物との比較
Similar Compounds
4-hydroxy-3-methoxybenzoic acid: Similar structure but without isotopic labeling.
4-hydroxy-3-methoxycinnamic acid: Contains a similar functional group arrangement but with a different carbon skeleton.
Vanillic acid: Another compound with hydroxy and methoxy groups on a benzene ring.
Uniqueness
The uniqueness of 4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid lies in its isotopic labeling, which makes it particularly valuable for NMR studies and other applications requiring precise tracking of carbon atoms.
特性
分子式 |
C8H8O4 |
|---|---|
分子量 |
174.10 g/mol |
IUPAC名 |
4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/i2+1,3+1,4+1,5+1,6+1,7+1 |
InChIキー |
WKOLLVMJNQIZCI-WBJZHHNVSA-N |
異性体SMILES |
CO[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C(=O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)
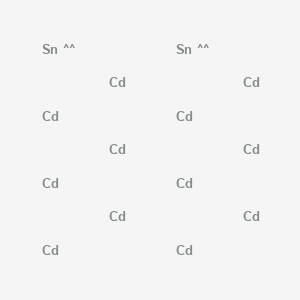
![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)

![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)
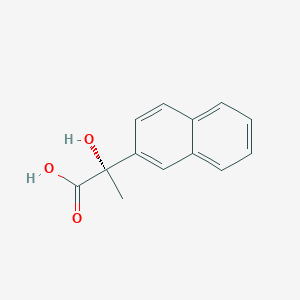
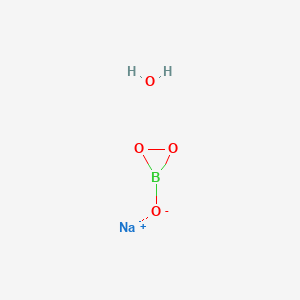
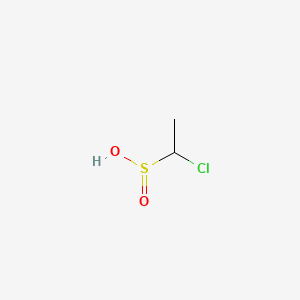

![(NZ)-N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13825545.png)
![Theophylline 7 acetate de nicotinol HCl [French]](/img/structure/B13825547.png)
